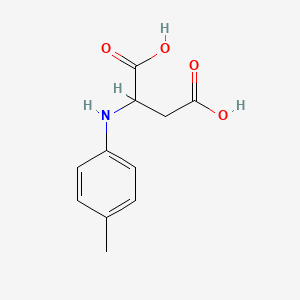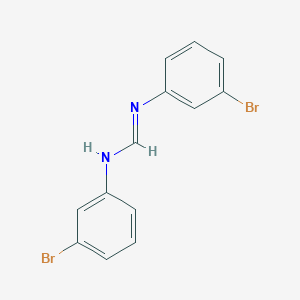
N,N'-bis-(3-Bromophenyl)formamidine
Overview
Description
N,N’-bis-(3-Bromophenyl)formamidine is an organic compound with the molecular formula C13H10Br2N2 and a molecular weight of 354.040 g/mol . This compound is characterized by the presence of two bromophenyl groups attached to a formamidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N’-bis-(3-Bromophenyl)formamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of a catalyst. One efficient method employs sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. The general procedure involves mixing the aromatic amines with ethyl orthoformate and the catalyst, followed by heating the mixture to promote the reaction.
Chemical Reactions Analysis
N,N’-bis-(3-Bromophenyl)formamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Complex Formation: It can form complexes with metals, which are useful in coordination chemistry.
Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-bis-(3-Bromophenyl)formamidine is utilized in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine:
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N,N’-bis-(3-Bromophenyl)formamidine involves its interaction with molecular targets through its bromophenyl and formamidine groups. These interactions can lead to the formation of stable complexes with metals, which can then participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
N,N’-bis-(3-Bromophenyl)formamidine can be compared with other similar compounds such as:
N,N’-bis-(4-Bromophenyl)formamidine: Similar in structure but with bromine atoms at different positions on the phenyl rings.
N,N’-bis-(3-Chlorophenyl)formamidine: Contains chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
N,N’-bis-(2,6-Difluorophenyl)formamidine: Contains fluorine atoms, which significantly alter its chemical behavior and applications.
Properties
IUPAC Name |
N,N'-bis(3-bromophenyl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTDHHSGYOOYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC=NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


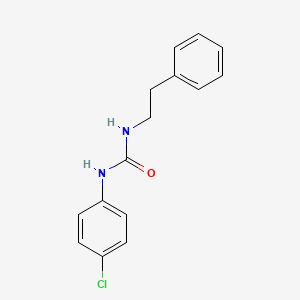
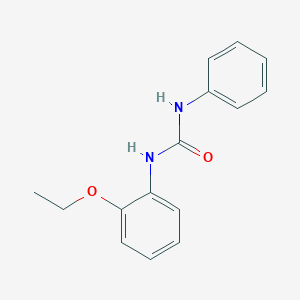
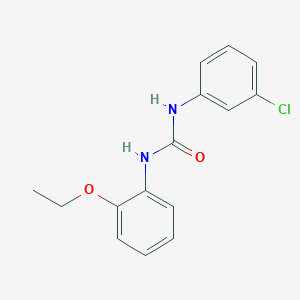
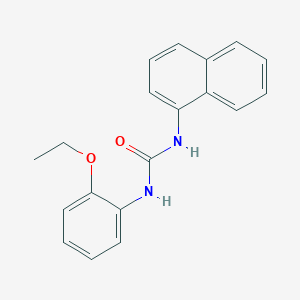

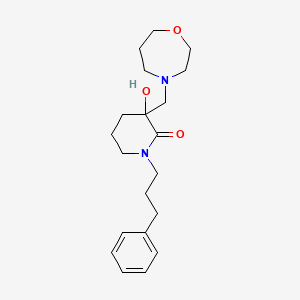
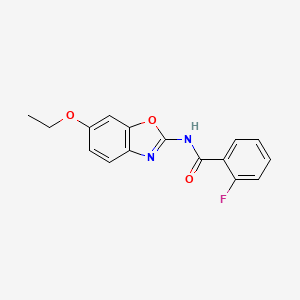
![N-[4-[(3-bromobenzoyl)amino]phenyl]-3-nitrobenzamide](/img/structure/B3849464.png)
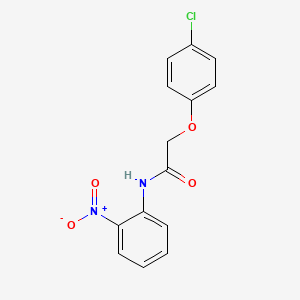


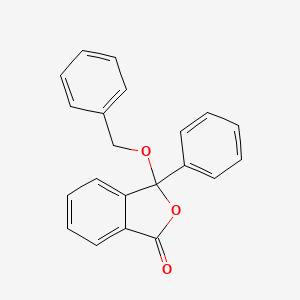
![N-[(4-nitrophenyl)sulfonyl]alanine](/img/structure/B3849515.png)
